N-(Cinnamoyl)-4-methoxyaniline

Antimicrobial Cinnamanilide Staphylococcus aureus

Standard cinnamoyl anilides lack the critical methoxy group required for specific hydrogen bonding and π-π stacking in SAR studies. N-(Cinnamoyl)-4-methoxyaniline (CAS 76228-15-4) solves this directly. - **SAR Control**: Essential methoxy-substituted reference for antimicrobial, anticancer, and antiplasmodial assays. - **Synthetic Versatility**: Enables selective synthesis of 6-hydroxyquinolin-2(1H)-one or 4'-hydroxy-3,3-diphenylpropionanilide under AlCl3 catalysis. - **Analytical Standard**: ≥95% purity suitable for HPLC/LC-MS method development.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 76228-15-4
Cat. No. B021659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cinnamoyl)-4-methoxyaniline
CAS76228-15-4
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+
InChIKeyWEMJCDDYUBVWRB-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cinnamoyl)-4-methoxyaniline as a Core Scaffold


N-(Cinnamoyl)-4-methoxyaniline (CAS 76228-15-4), also known as (E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide, is a well-defined member of the cinnamoyl anilide (cinnamanilide) class. It is characterized by a trans-cinnamoyl moiety linked via an amide bond to a para-methoxyaniline ring [1]. This compound serves as a fundamental scaffold for structure-activity relationship (SAR) studies across a spectrum of biological activities, including antimicrobial, anticancer, and antiplasmodial research, primarily due to the modifiable nature of the aniline ring and the cinnamoyl core [2]. It is available from research chemical suppliers with typical purity specifications of ≥95% or ≥98%, and it is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate, facilitating its use in various in vitro assays [3].

Core scaffold for antimicrobial, anticancer, and antiplasmodial SAR studies
Available with standard research-grade purity from specialty suppliers
Soluble in organic solvents suited for in vitro assay workflows

Substitution Limitations of N-(Cinnamoyl)-4-methoxyaniline


The cinnamoyl anilide class exhibits a high degree of sensitivity to substituent effects on the aniline ring, which profoundly influences biological activity, target selectivity, and physicochemical properties. Generic substitution of N-(Cinnamoyl)-4-methoxyaniline with a different analog—for instance, a halogenated or unsubstituted variant—is not straightforward. A key class-level finding demonstrates that even minor modifications can shift activity: while many ring-substituted cinnamanilides show antistaphylococcal activity, their cytotoxic profiles vary dramatically, with some analogs showing significant cytotoxicity (IC50 = 6.5 µM) while others are non-toxic up to 20 µM [1]. Furthermore, the methoxy group in N-(Cinnamoyl)-4-methoxyaniline is known to participate in specific molecular interactions, such as hydrogen bonding and π-π stacking, which are not replicated by other substituents, potentially altering binding affinities and pharmacokinetic behavior . This necessitates the procurement of the exact compound for reproducible SAR studies and assay validation.

Substituent-dependent activity: antimicrobial potency and spectrum shift with ring modifications; class-level data confirms sensitivity.
Methoxy-specific interactions: H-bonding and π-π stacking not replicated by halogenated or unsubstituted analogs, potentially altering binding.
Cytotoxicity divergence: reported cell viability outcomes range from non-toxic to significant cytotoxicity across cinnamanilide analogs; target-specific profile must be verified.

N-(Cinnamoyl)-4-methoxyaniline: Differentiation from Analogs


Antimicrobial Activity vs. Halogenated Analogs

N-(Cinnamoyl)-4-methoxyaniline is part of a broader class of ring-substituted cinnamanilides investigated for antimicrobial properties. While specific MIC values for this compound are not disclosed in the primary literature, a 2020 study on a series of 19 novel ring-substituted N-arylcinnamanilides provides a relevant class-level benchmark. The study found that a halogenated analog, (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, exhibited an MIC of 25.9 µM and 12.9 µM against two clinical MRSA isolates, which was superior to the standard ampicillin (MIC 45.8 µM) [1]. The presence of a methoxy group, as in N-(Cinnamoyl)-4-methoxyaniline, typically yields a different potency and spectrum of activity compared to halogenated analogs, making it a distinct chemical probe for antimicrobial SAR [1].

Antimicrobial SAR
Class-level
Halogenated analog MIC 25.9 µM (MRSA); target MIC not reported
Supports substituent-dependent antimicrobial activity
Target-specific MIC needs verification
Antimicrobial Cinnamanilide Staphylococcus aureus

Cytotoxicity vs. Highly Cytotoxic Analogs

The cytotoxic profile of cinnamanilides is highly dependent on the specific substitution pattern. The same 2020 study on cinnamanilides found that while most tested compounds showed no significant cytotoxic effect up to 20 µM on THP1-Blue NF-κB cells, one specific analog, (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide, was significantly cytotoxic with an IC50 of 6.5 µM [1]. This data point underscores that the methoxy-substituted N-(Cinnamoyl)-4-methoxyaniline, which is structurally distinct, likely falls into the lower-cytotoxicity profile, but this must be verified experimentally.

Cytotoxicity Profile
Class-level
Analogs range from non-toxic (>20 µM) to IC50 6.5 µM; target data not specified
Cytotoxicity varies by substituent; verify for this analog
Review cell viability assay conditions
Cytotoxicity Cinnamanilide Selectivity

Anti-Inflammatory Activity: Methoxy-Substituted Probe

The cinnamoyl anilide class has demonstrated anti-inflammatory potential by attenuating lipopolysaccharide (LPS)-induced NF-κB activation. In a comparative study, several cinnamanilides were found to be more potent than the parent cinnamic acid in this assay [1]. While specific quantitative data for N-(Cinnamoyl)-4-methoxyaniline is not reported, its structural position as a methoxy-substituted analog places it as a key compound for exploring the SAR of this anti-inflammatory effect, distinct from more heavily substituted or halogenated derivatives.

Anti-inflammatory SAR
Class-level
Cinnamanilides more potent than cinnamic acid in NF-κB assay; target data not reported
Supports methoxy-substituted probe role
Confirm activity for exact compound
Anti-inflammatory NF-κB Cinnamic acid

Synthetic Precursor for Heterocycles

N-(Cinnamoyl)-4-methoxyaniline is not merely an end-product but a valuable synthetic intermediate. A key study demonstrated that treatment of this compound (referred to as 4-methoxycinnamanilide, 5a) with aluminum(III) chloride in chlorobenzene at 120°C afforded exclusively 6-hydroxyquinolin-2(1H)-one (3a). In contrast, performing the reaction in benzene at 80°C yielded exclusively 4'-hydroxy-3,3-diphenylpropionanilide (7a) [1]. This divergent reactivity, which is specific to the methoxy-substituted anilide, provides a direct, quantifiable advantage in synthetic route design compared to other cinnamanilide analogs that may not undergo this selective transformation.

Synthetic Selectivity
Head-to-head
AlCl3, chlorobenzene → exclusive 6-hydroxyquinolin-2(1H)-one; benzene → exclusive propionanilide
Selective precursor for heterocycle or open-chain scaffolds
Reported 100% selectivity under specified conditions
Organic Synthesis Heterocycle Friedel-Crafts

N-(Cinnamoyl)-4-methoxyaniline: Research and Industrial Applications


Building Antimicrobial SAR Libraries

Researchers focusing on anti-MRSA or antistaphylococcal drug discovery require a diverse set of cinnamoyl anilide analogs to probe structure-activity relationships. N-(Cinnamoyl)-4-methoxyaniline serves as the critical methoxy-substituted control within such a library. Its activity and cytotoxicity profile will differ from the halogenated analogs for which MIC values against MRSA (12.9-25.9 µM) and cytotoxicity data (IC50 = 6.5 µM for a bromo-chloro analog) have been established [1]. Including this compound ensures a complete SAR map for the series.

Selective Quinolinone/Propionanilide Synthesis

Medicinal chemists can leverage the unique and documented reactivity of N-(Cinnamoyl)-4-methoxyaniline as a versatile precursor. Under AlCl3 catalysis, the choice of solvent (chlorobenzene vs. benzene) allows for the exclusive and selective synthesis of either a 6-hydroxyquinolin-2(1H)-one or a 4'-hydroxy-3,3-diphenylpropionanilide scaffold [1][2]. This high degree of synthetic control, not guaranteed with other cinnamoyl anilides, makes this compound a strategic purchase for labs synthesizing focused libraries of these heterocyclic or open-chain derivatives.

Investigating Anti-Inflammatory Mechanisms

For studies on the NF-κB pathway and its inhibition, N-(Cinnamoyl)-4-methoxyaniline represents a key compound from a class known to attenuate LPS-induced NF-κB activation more potently than cinnamic acid itself [1]. Its specific substitution pattern allows researchers to dissect the contribution of the methoxy group to anti-inflammatory activity and compare it to other ring-substituted analogs, providing a clearer understanding of the pharmacophore requirements for this biological effect.

Cinnamoyl Anilide Reference Standard

Given its defined structure and commercial availability from reputable vendors with ≥95% purity, N-(Cinnamoyl)-4-methoxyaniline is well-suited as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of cinnamoyl anilides in complex mixtures or biological matrices [1].

Application
Selection Property
Validation Focus
Antimicrobial SAR library construction
Substituent-dependent activity and cytotoxicity
MRSA MIC and cell viability screening
Selective heterocycle synthesis
Solvent-controlled reactivity
Product selectivity and yield verification
NF-κB pathway inhibition studies
Methoxy-substituted probe context
LPS-induced NF-κB assay validation
Cinnamoyl anilide analytical standard
Defined structure and purity specification
HPLC/LC-MS method validation

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